3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
Description
3-Benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₂₆H₂₄O₄ and a molecular weight of 400.474 g/mol . Its structure features:
- A benzyl group at position 3 of the coumarin core.
- A 4-methoxybenzyloxy substituent at position 3.
- Methyl groups at positions 4 and 6.
The compound’s SMILES notation (CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)OC) and InChIKey (KWIUIZPEEKZKNY-UHFFFAOYSA-N) provide precise stereochemical details . Collision cross-section (CCS) predictions for its adducts range from 197.8 Ų for [M+H]⁺ to 216.9 Ų for [M+Na]⁺, indicating moderate molecular compactness .
Properties
IUPAC Name |
3-benzyl-5-[(4-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-13-23(29-16-20-9-11-21(28-3)12-10-20)25-18(2)22(26(27)30-24(25)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUIZPEEKZKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be achieved through the cyclization of appropriate precursors.
Functional Group Introduction: The benzyl and methoxybenzyl groups are introduced via selective alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it valuable for biochemical assays.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules. It may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below, the target compound is compared to structurally related analogs, focusing on substituent effects and biological implications.
Substituent Variations and Molecular Properties
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Position and Linker Length: The target compound lacks the arylpiperazine moieties and acetyl groups present in analogs like 1b, 3e, and 4e . These groups are critical for 5-HT1A receptor binding in the analogs, as evidenced by their nanomolar EC₅₀ values. The 5-(CH₂)₅ and 2-(CH₂)₂ linkers in analogs (e.g., 1b vs. 4e) influence receptor interaction kinetics, with shorter linkers (e.g., 4e) showing higher potency .
Acetyl groups (e.g., in 3e and 4e) introduce electron-withdrawing effects, which could stabilize receptor-ligand interactions .
Biological Activity :
- Analogs with arylpiperazine substituents exhibit 5-HT1A antagonism, whereas the target compound’s benzyl/methoxybenzyl groups suggest divergent biological targets, possibly involving antioxidant or anti-inflammatory pathways (common to methoxy-substituted coumarins).
Structural Implications for Drug Design
- Piperazine vs. Benzyl Groups : Piperazine moieties in analogs enable hydrogen bonding with serotonin receptors, a feature absent in the target compound. This may limit its utility in neurological applications but expand its scope in oncology or metabolic disorders.
Biological Activity
3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆O₃ |
| Molecular Weight | 280.318 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 480.7 ± 45.0 °C |
| LogP | 5.28 |
These properties suggest a lipophilic nature, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds within the coumarin class exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and its cytotoxic effects on cancer cell lines.
Anticancer Activity
A study evaluating various chromanones found that derivatives similar to our compound showed significant cytotoxicity against several cancer cell lines, including HL-60 (human leukemia), NALM-6 (peripheral blood leukemia), and COLO-205 (colon adenocarcinoma) cells. The IC50 values for some related compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-benzylidenechromanone | HL-60 | 5.0 |
| 3-benzylidenechromanone | NALM-6 | 3.8 |
| 3-benzylidenechromanone | COLO-205 | 4.2 |
These results suggest that modifications in the structure can enhance the anticancer properties of coumarin derivatives .
Acetylcholinesterase Inhibition
In studies focusing on AChE inhibition, compounds with a coumarin core have shown promising results in reducing AChE activity, which is crucial for therapeutic applications in Alzheimer's disease. For instance, a related study reported an IC50 value of 2.7 µM for a similar coumarin derivative . The mechanism involves the binding of these compounds to the active site of AChE, thereby preventing acetylcholine breakdown and enhancing neurotransmission.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest at the G2/M phase in cancer cells, which is critical for halting tumor progression.
- DNA Interaction : Research has demonstrated that these compounds can interact with DNA, potentially leading to apoptosis in cancer cells without causing hemolysis in red blood cells .
- Inhibition of Enzymatic Activity : The inhibition of AChE represents a significant therapeutic angle for neurodegenerative diseases like Alzheimer's, where maintaining acetylcholine levels is vital for cognitive function.
Case Studies
Several case studies highlight the efficacy of coumarin derivatives:
- Study on Cytotoxicity : A comparative analysis showed that compounds with specific substituents exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments like quercetin .
- Study on AChE Inhibition : Another study demonstrated that structural modifications led to increased binding affinity to AChE, suggesting a pathway for developing potent inhibitors for Alzheimer's therapy .
Q & A
Basic Synthesis: How can researchers optimize the synthesis of 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one to improve yield and purity?
Answer:
- Stepwise Functionalization : Begin with a core chromen-2-one scaffold (e.g., 4,7-dimethyl-2H-chromen-2-one) and sequentially introduce substituents via nucleophilic substitution or Mitsunobu reactions. For example, the 5-hydroxy group can be protected with a 4-methoxybenzyl (PMB) group using PMB-Cl under basic conditions (e.g., NaH/DMF) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) to isolate intermediates. Final purification via recrystallization (e.g., ethanol/water) enhances purity .
- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of benzylating agents) to minimize side products.
Advanced Characterization: What advanced spectroscopic and computational techniques validate the structural integrity of this compound?
Answer:
- X-ray Crystallography : Determine absolute configuration using single-crystal X-ray diffraction. Refinement via SHELXL (e.g., R-factor < 0.06) confirms bond lengths/angles (e.g., C–O ether bonds at ~1.36 Å) .
- DFT Calculations : Compare experimental UV-Vis spectra (e.g., λmax ≈ 320 nm) with time-dependent density functional theory (TD-DFT) predictions to verify electronic transitions .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., benzyl protons at δ 4.8–5.2 ppm) and assign quaternary carbons .
Basic Biological Screening: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
- Enzyme Inhibition : Evaluate inhibition of COX-2 or 5-LOX via fluorometric assays (e.g., IC50 < 10 μM suggests potency) .
Advanced Structure-Activity Relationships (SAR): How do substituents influence this compound’s pharmacological profile?
Answer:
- Benzyl vs. Alkyl Groups : The 3-benzyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability compared to ethyl analogs (logP ≈ 2.1) .
- Methoxy Positioning : Para-methoxy on the benzyl ether (vs. ortho) reduces steric hindrance, increasing binding affinity (e.g., 5-HT1A Ki = 120 nM vs. 450 nM) .
- Methyl Substitution : 4,7-Dimethyl groups stabilize the chromenone core, reducing metabolic degradation in hepatic microsomes (t1/2 > 6 hours) .
Data Contradictions: How can crystallographic data resolve discrepancies in proposed molecular configurations?
Answer:
- Twinning Analysis : Use PLATON to detect twinning in crystals (e.g., α/β angles deviating >5° from 90°). Refinement with TWINLAW corrects for pseudo-merohedral twinning .
- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., O–H···O bonds) to validate tautomeric forms. For example, a 2.8 Å hydrogen bond confirms enol-keto equilibrium in solution .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered benzyl groups (occupancy refinement to 50:50 split) .
Advanced Synthetic Challenges: What strategies address regioselectivity issues during benzylation?
Answer:
- Protecting Group Strategy : Temporarily protect the 7-hydroxy group with TBSCl before benzylating the 5-position, followed by deprotection with TBAF .
- Microwave-Assisted Synthesis : Use controlled heating (100°C, 30 min) to favor kinetic control, achieving >90% regioselectivity for the 5-O-benzyl product .
- Computational Guidance : Perform Fukui function analysis to predict electrophilic sites (e.g., C5 vs. C7), guiding reagent selection .
Stability and Storage: What conditions prevent degradation of this compound during long-term storage?
Answer:
- Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodegradation (UV stability < 1% loss/month) .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; hygroscopicity tests show <0.5% water uptake at 25°C .
- Solvent Selection : Dissolve in anhydrous DMSO (stability >6 months) rather than DMF, which promotes hydrolysis of the benzyl ether .
Advanced Pharmacokinetics: How can researchers predict metabolic pathways for this compound?
Answer:
- In Silico Metabolism : Use MetaSite to identify vulnerable sites (e.g., O-demethylation at 4-methoxybenzyl, CYP3A4-mediated) .
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog for in vivo tracking. Radiolabeled studies in rats show primary excretion via biliary routes .
- Metabolite Profiling : LC-HRMS identifies phase I metabolites (e.g., hydroxylation at C6) and phase II glucuronides .
Comparative Analysis: How does this compound’s activity compare to its structural analogs?
Answer:
| Analog | Structural Difference | Biological Activity | Reference |
|---|---|---|---|
| 3-Ethyl-7-hydroxy-4-methyl derivative | Ethyl replaces benzyl | Reduced 5-HT1A affinity (IC50 = 450 nM) | |
| 5,7-Dihydroxy variant | Lacks methoxybenzyl group | Enhanced solubility (logS = –3.2 vs. –4.5) | |
| 4,8-Dimethyl derivative | Additional methyl at C8 | Increased cytotoxicity (HeLa IC50 = 8 μM) |
Advanced Computational Modeling: What molecular dynamics (MD) parameters predict this compound’s binding to biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina with 5-HT1A receptor (PDB: 7E2Z). Key interactions include π-π stacking (benzyl-Phe305) and hydrogen bonding (chromenone carbonyl-Tyr390) .
- Free Energy Calculations : MM-GBSA predicts ΔGbind = –9.8 kcal/mol, correlating with experimental IC50 values .
- Solvent Accessibility : MD simulations (100 ns) show the 4-methoxybenzyl group remains solvent-exposed, minimizing entropic penalties upon binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
